

# The Discovery and Multifaceted History of Niclosamide Monohydrate: A Technical Guide

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#### **Abstract**

Niclosamide, a salicylanilide derivative, was first synthesized in the early 1950s and has since carved a remarkable path from a potent molluscicide and anthelmintic to a promising candidate for repositioning in a multitude of therapeutic areas, including oncology, virology, and metabolic diseases. This in-depth technical guide provides a comprehensive overview of the discovery and history of niclosamide and its monohydrate form. It details the physicochemical properties of its different crystalline forms, provides experimental protocols for its synthesis and key biological assays, and elucidates its complex mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key cellular processes are visualized through detailed diagrams to facilitate a deeper understanding of this versatile molecule.

## **Discovery and Historical Development**

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was discovered by scientists at Bayer in 1953.[1][2] Initially developed as a molluscicide to control snail populations that act as intermediate hosts for Schistosoma parasites, it was commercialized for this purpose in 1959 under the trade name Bayluscide.[1][3] Shortly after, in 1960, its potent anthelmintic properties against tapeworms (cestodes) were recognized, leading to its introduction for human use in 1962 as Yomesan.[1][3] The U.S. Food and Drug Administration



(FDA) approved niclosamide for treating tapeworm infections in humans in 1982, and it is included in the World Health Organization's List of Essential Medicines.[1][4]

For decades, the primary mechanism of action of niclosamide as an anthelmintic was attributed to its ability to uncouple oxidative phosphorylation in parasites, thereby disrupting their energy metabolism.[5] However, recent and extensive research has unveiled a far more complex pharmacological profile, revealing its capacity to modulate multiple critical cellular signaling pathways. This has sparked significant interest in repurposing niclosamide for a wide range of diseases, including various cancers, bacterial and viral infections, and metabolic disorders.[1]

## Physicochemical Properties of Niclosamide Crystal Forms

Niclosamide can exist in different crystalline forms, primarily as an anhydrate and two monohydrate forms (HA and HB), each exhibiting distinct physicochemical properties that can influence its stability, solubility, and bioavailability.[7][8] The monohydrate forms are generally more stable but less soluble than the anhydrous form.[9][10]

Property	Niclosamide Anhydrate	Niclosamide Monohydrate HA	Niclosamide Monohydrate HB
Molecular Formula	C13H8Cl2N2O4	C13H10Cl2N2O5	C13H10Cl2N2O5
Molecular Weight	327.12 g/mol [11]	345.14 g/mol [12][13]	345.14 g/mol
Melting Point (°C)	225-230[11]	Dehydrates around 91.4[14]	More stable than HA[7]
Aqueous Solubility (μg/mL)	~13.32[9]	~0.96[9]	~0.61[9]
рКа	~6.87[15]	-	-
LogP	~10 (at pH 9.6)[16]	-	-

### **Experimental Protocols**



#### **Synthesis of Niclosamide**

Several methods for the synthesis of niclosamide have been reported. A common laboratory-scale synthesis involves the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.

#### Materials:

- 5-chlorosalicylic acid
- 2-chloro-4-nitroaniline
- Phosphorus trichloride (PCl<sub>3</sub>) or Thionyl chloride (SOCl<sub>2</sub>)
- Chlorobenzene (solvent)
- Ethyl acetate or Acetone (for recrystallization)

Step-by-Step Protocol (using PCl<sub>3</sub>):[1][17]

- Dissolve 5-chlorosalicylic acid (e.g., 20.0 mmol) and 2-chloro-4-nitroaniline (e.g., 20.0 mmol) in chlorobenzene in a reaction flask equipped with a reflux condenser and a dropping funnel.
- Heat the mixture to 135°C.
- Slowly add a solution of phosphorus trichloride (e.g., 17.5 mmol) in chlorobenzene to the reaction mixture.
- Maintain the reaction at 135°C for 3 hours.
- Cool the reaction mixture to room temperature.
- Collect the resulting solid precipitate by filtration.
- Wash the solid with a suitable solvent.
- Recrystallize the crude product from ethyl acetate or acetone to yield pure niclosamide.

Alternative Protocol (Solvent-Free):[4][7]



- Mix dry 5-chlorosalicylic acid (e.g., 20g) and dry o-chloro-p-nitroaniline (e.g., 20g) with a
  quaternary alkylphosphonium salt (phase transfer catalyst, e.g., 2g).
- Pulverize and mix the solids thoroughly.
- Under strong stirring, slowly heat the mixture until it melts.
- Continue stirring for 10 minutes after melting, then heat at 90-105°C for 1-2 hours.
- Cool the reaction to 70°C and add tap water (e.g., 275 mL).
- Stir vigorously at 70°C for 30 minutes.
- Filter the hot mixture and dry the filter cake under infrared light at 50-60°C for 6 hours to obtain the crude product.

#### Wnt/β-Catenin Signaling Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/ $\beta$ -catenin signaling pathway in response to niclosamide treatment.

#### Materials:

- HEK293 or other suitable cancer cell lines
- TOPFlash luciferase reporter plasmid (contains TCF/LEF binding sites)
- β-galactosidase-expressing vector (for transfection normalization)
- Wnt3A conditioned medium (to stimulate the pathway)
- Niclosamide
- Transfection reagent (e.g., Lipofectamine)
- Luciferase Assay System
- β-galactosidase Assay System



#### Step-by-Step Protocol:[5][18][19]

- Seed cells into 24-well plates and allow them to attach overnight.
- Co-transfect the cells with the TOPFlash luciferase plasmid and the β-galactosidaseexpressing vector using a suitable transfection reagent according to the manufacturer's instructions.
- After 24 hours of incubation, treat the cells with Wnt3A conditioned medium in the presence of various concentrations of niclosamide or vehicle (DMSO).
- Incubate the cells for another 24 hours.
- Lyse the cells and measure both firefly luciferase and β-galactosidase activities using the respective assay systems and a luminometer/spectrophotometer.
- Normalize the firefly luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency and cell number.

#### **STAT3 Phosphorylation Western Blot Analysis**

This protocol is used to determine the effect of niclosamide on the phosphorylation status of STAT3, a key indicator of its activation.

#### Materials:

- Cancer cell line with active STAT3 signaling (e.g., Du145, A549)
- Niclosamide
- Cell lysis buffer (e.g., EBC buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
- Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG)
- SDS-PAGE gels and Western blot apparatus
- Chemiluminescent substrate



#### Step-by-Step Protocol:[20][21][22]

- Culture cells to the desired confluency and treat with various concentrations of niclosamide for the desired time period (e.g., 24 hours).
- Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
- Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

## **Mechanisms of Action and Signaling Pathways**

Niclosamide's therapeutic potential beyond its anthelmintic use stems from its ability to modulate multiple signaling pathways crucial for cell growth, proliferation, and survival.

## Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently hyperactivated in many cancers. Niclosamide has been shown to be a potent inhibitor of this pathway.[23] It acts by inducing the degradation of



the Wnt co-receptor LRP6, which is essential for signal transduction.[13][15] This leads to the suppression of LRP6 phosphorylation, prevention of  $\beta$ -catenin accumulation, and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[13]



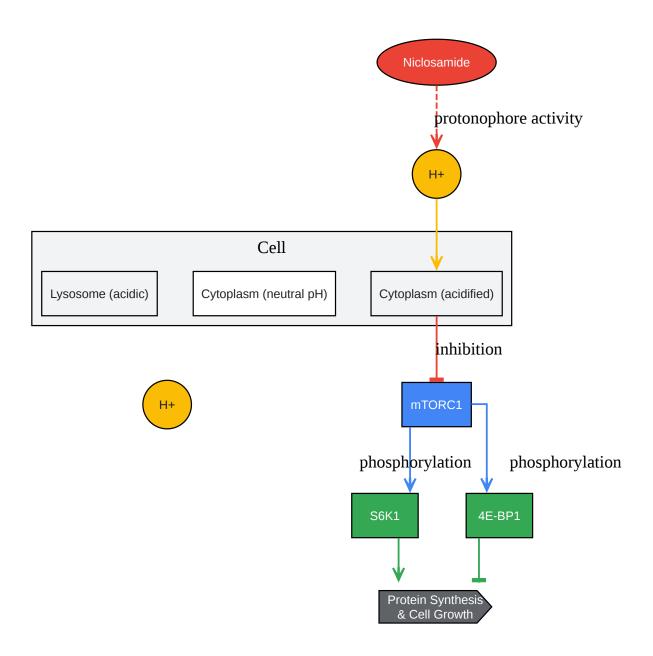
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Caption: Niclosamide inhibits the Wnt/β-catenin pathway by inducing LRP6 degradation.

## mTORC1 Signaling Pathway

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Niclosamide inhibits mTORC1 signaling through a unique mechanism that does not involve direct inhibition of the mTOR kinase.[1][24] Instead, it acts as a protonophore, dissipating proton gradients across cellular membranes, particularly the lysosomal membrane.[24][25] This leads to a decrease in cytoplasmic pH (acidification), which in turn inhibits mTORC1 activity.[24]





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Caption: Niclosamide inhibits mTORC1 by acting as a protonophore, leading to cytoplasmic acidification.

### **STAT3 Signaling Pathway**

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival and proliferation.

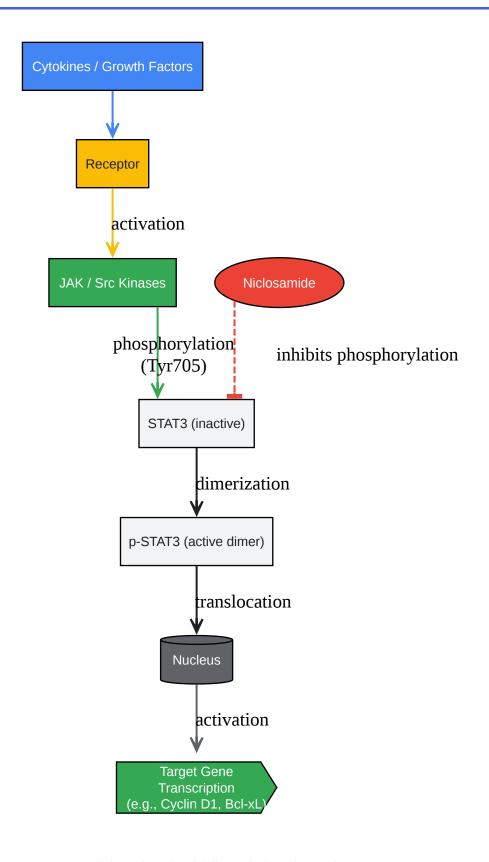






Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[21] It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its activation, dimerization, and nuclear translocation.[21][26] This leads to the downregulation of STAT3 target genes, such as those involved in cell cycle progression and apoptosis resistance. [21]





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Caption: Niclosamide inhibits the STAT3 pathway by preventing the phosphorylation of STAT3 at Tyr705.

## **Quantitative Efficacy and Pharmacokinetics**

The repositioning of niclosamide for new therapeutic indications requires a thorough understanding of its efficacy in various models and its pharmacokinetic profile.

In Vitro Efficacy of Niclosamide

Application	Cell Line / Virus	IC50 / EC50 (μM)
Anticancer		
Acute Myeloid Leukemia	Various	0.18 - 1.0[2]
Basal-like Breast Cancer	Various	0.33 - 1.9[7]
Head and Neck Cancer	FaDu	0.40[27]
Head and Neck Cancer	H314	0.94[27]
Hepatocellular Carcinoma	HepG2	31.91 (48h)[28]
Hepatocellular Carcinoma	QGY-7703	10.24 (48h)[28]
Hepatocellular Carcinoma	SMMC-7721	13.46 (48h)[28]
Antiviral		
SARS-CoV	Vero E6	< 0.1[3][24]
SARS-CoV-2	Vero E6	0.77 - 4.63[24]
MERS-CoV	Vero E6	0.016 - 0.0625 (μg/mL)[22]
Hepatitis C Virus (HCV)	-	0.16[3][24]
Ebola Virus (EBOV)	-	1.5[3]
Human Adenovirus (HAdV)	-	0.6[3]

### **Pharmacokinetic Parameters of Niclosamide**



The systemic bioavailability of niclosamide is generally low and highly variable, which poses a challenge for its repurposing for systemic diseases.[14]

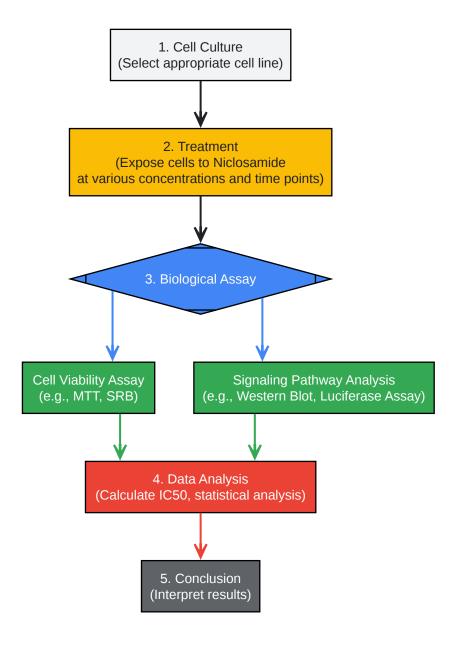
Species	Dose	C <sub>max</sub>	T <sub>max</sub>	AUC	t1/2	Bioavaila bility (F)
Rat	2 mg/kg IV	-	-	1413 ± 118 ng/mL <i>hr</i>	6.7 ± 2.0 hr	-
5 mg/kg Oral	354 ± 152 ng/mL	< 30 min	429 ± 100 ng/mLhr	-	10%	
Dog	0.3 mg/kg IV	1035 ± 166 ng/mL	0.083 hr	-	-	-[2]
Human	200-1600 mg Oral Solution	Highly variable (>2 μg/mL in some)	-	~2-fold higher with food	-	Low and variable[14

#### Conclusion

From its initial discovery as a molluscicide to its established role as an essential anthelmintic, niclosamide has demonstrated a remarkable therapeutic journey. The elucidation of its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways such as Wnt/β-catenin, mTORC1, and STAT3, has opened up exciting new avenues for its clinical application in a variety of diseases. While challenges related to its low bioavailability and formulation need to be addressed for effective systemic therapy, the extensive body of research on niclosamide provides a solid foundation for its continued investigation and potential repurposing. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the history, properties, and biological activities of this versatile and promising therapeutic agent.

## **Experimental Workflow Visualization**





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Caption: A generalized experimental workflow for evaluating the in vitro effects of niclosamide.

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### References

#### Foundational & Exploratory





- 1. Niclosamide synthesis chemicalbook [chemicalbook.com]
- 2. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs PMC [pmc.ncbi.nlm.nih.gov]
- 3. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 4. CN1687016A New method for synthesizing niclosamide Google Patents [patents.google.com]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6
   Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 7. CN103864641A Niclosamide synthetic method Google Patents [patents.google.com]
- 8. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. Niclosamide monohydrate | C13H10Cl2N2O5 | CID 12296604 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure—activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 20. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 21. Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. jfda-online.com [jfda-online.com]
- 28. researchgate.net [researchgate.net]
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